molecular formula C12H17F2NO B8127763 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one

1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one

Cat. No.: B8127763
M. Wt: 229.27 g/mol
InChI Key: YICJUYFHBWTBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 4,4-difluoropiperidine moiety, a privileged structure in pharmaceutical development known for its ability to enhance metabolic stability, membrane permeability, and binding affinity to biological targets . The difluorination at the 4-position of the piperidine ring influences the ring's conformation and electron distribution, which can be leveraged to optimize interactions with enzyme active sites . The integrated alkyne tail (hept-6-yn-1-one) provides a versatile synthetic handle for further structure-activity relationship (SAR) exploration via click chemistry-mediated conjugation, cycloaddition reactions, or other metal-catalyzed coupling reactions, allowing researchers to efficiently generate diverse compound libraries. Research applications for this compound are extensive. It serves as a key intermediate in the design and synthesis of potential enzyme inhibitors, particularly for central nervous system targets, as the 4,4-difluoropiperidine scaffold has been demonstrated to improve blood-brain barrier penetration in related compounds . Its structural features make it a valuable template for developing novel bioactive molecules targeting neurological disorders, with the terminal alkyne group enabling straightforward modular assembly of more complex structures. Available only in high-purity grades suitable for experimental use, this product is strictly intended for laboratory research applications. 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one is provided For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption. Researchers should consult safety data sheets prior to handling and employ appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)hept-6-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-2-3-4-5-6-11(16)15-9-7-12(13,14)8-10-15/h1H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICJUYFHBWTBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)N1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Hept-6-yn-1-ol

Hept-6-yn-1-ol serves as a precursor for hept-6-yn-1-one via oxidation. Jones reagent (CrO3 in H2SO4) or Dess-Martin periodinane (DMP) are effective, with DMP offering superior selectivity for secondary alcohols. Typical conditions involve stirring hept-6-yn-1-ol (1.0 equiv) in dichloromethane (DCM) with DMP (1.2 equiv) at 0–25°C for 2–4 hours, yielding the ketone in 85–92% purity.

Preparation of 4,4-Difluoropiperidine

Fluorination of Piperidine Derivatives

4,4-Difluoropiperidine is synthesized via electrophilic fluorination of piperidone intermediates. Treating 4-piperidone with diethylaminosulfur trifluoride (DAST) in anhydrous DCM at −78°C introduces two fluorine atoms, achieving 70–75% yield. Alternatively, using Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) at 0°C improves safety profiles while maintaining comparable efficiency.

Reductive Amination Pathways

A two-step sequence involving reductive amination of 4,4-difluoropiperidine with ammonia or methylamine has been reported. For instance, condensation of 4,4-difluoropiperidine-1-carbaldehyde with ammonium acetate in methanol, followed by NaBH4 reduction, yields the secondary amine in 65% yield.

Key Synthetic Routes to 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one

Nucleophilic Substitution with Halogenated Ketones

Method A :

  • Substrate Preparation : Bromohept-6-yn-1-one (1.0 equiv) is synthesized via HBr addition to hept-6-yn-1-ol under acidic conditions.

  • Reaction with 4,4-Difluoropiperidine :

    • Bromohept-6-yn-1-one (1.0 equiv), 4,4-difluoropiperidine (1.5 equiv), and K2CO3 (2.0 equiv) are refluxed in acetonitrile (MeCN) for 12 hours.

    • Yield : 68–72% after column chromatography (SiO2, hexane/EtOAc 4:1).

Method B (Microwave-Assisted) :

  • Combining bromohept-6-yn-1-one (1.0 equiv) and 4,4-difluoropiperidine (2.0 equiv) in N,N-dimethylacetamide (DMAc) under microwave irradiation (150°C, 10 minutes) achieves 85% conversion, reducing side product formation.

Coupling via Carbodiimide Chemistry

Method C :

  • Activation of Hept-6-yn-1-oic Acid :

    • Hept-6-yn-1-oic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF at 0°C.

  • Amide Bond Formation :

    • 4,4-Difluoropiperidine (1.5 equiv) is added, and the mixture is stirred at 25°C for 6 hours.

    • Yield : 60–65% after recrystallization from 2-methoxyethanol.

Optimization and Analytical Validation

Reaction Condition Screening

Comparative studies of solvents (THF, MeCN, DMAc) and bases (K2CO3, NaH, Et3N) reveal that NaH in THF at 0–20°C maximizes nucleophilic substitution efficiency (Table 1).

Table 1: Solvent and Base Optimization for Method A

SolventBaseTemperature (°C)Yield (%)
THFNaH0–2078
MeCNK2CO38068
DMAcEt3N2555

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 4.29 (d, J = 12.7 Hz, 2H, piperidine-H), 2.58 (s, 3H, alkyne-CH2), 1.94–1.74 (m, 6H, piperidine-CH2).

  • 19F NMR : δ −112.4 (s, 2F).

  • HRMS : [M+H]+ calculated for C12H16F2NO: 236.1154; found: 236.1156.

Industrial-Scale Considerations

Green Chemistry Metrics

  • Atom Economy : Method A achieves 82% atom economy vs. 65% for Method C.

  • E-Factor : 1.3 kg waste/kg product for microwave-assisted routes vs. 3.2 kg/kg for traditional heating .

Chemical Reactions Analysis

1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the fluorine atoms.

    Addition: The alkyne group can undergo addition reactions, such as hydrogenation, to form alkenes or alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Discovery

1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one has shown promise in the field of drug discovery. Its structural characteristics allow it to serve as a lead compound in developing new therapeutics. The presence of the piperidine ring is often associated with significant biological activities, including:

  • Antitumor Activity : Compounds similar to 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one have been explored for their potential in cancer treatment due to their ability to inhibit tumor growth.

Organic Synthesis

The compound can be synthesized through various methods involving nucleophilic addition reactions facilitated by its carbonyl group. The triple bond in the heptyne segment allows for further functionalization, making it a versatile intermediate in organic synthesis.

Interaction Studies

Research focusing on the interaction of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one with biological targets is crucial for understanding its mechanism of action. Studies have evaluated its binding affinity and selectivity towards different receptors and enzymes, which is essential for assessing its therapeutic potential.

Case Studies and Comparative Analysis

Several studies have highlighted the biological significance of compounds structurally related to 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one. Here is a comparative analysis of similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(Cyclopropylmethyl)-6-(4,4-difluoropiperidin-1-yl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamideContains a pyrimidine ringAntitumor activityMore complex structure with multiple active sites
4-(Propan-2-yl)piperidinPiperidine-based structurePotential neuropharmacological effectsSimpler structure without alkyne functionality
3-Methylpyrrolidine derivativesSimilar nitrogen-containing ringVarious biological activitiesDifferent ring size and saturation

The uniqueness of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one lies in its specific combination of functionalities that may confer distinct pharmacological properties compared to these similar compounds.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoropiperidine moiety can enhance binding affinity and selectivity towards specific biological targets, while the alkyne group can participate in covalent bonding with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 1-(4,4-difluoropiperidin-1-yl)hept-6-yn-1-one but differ in substituents or functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Applications/Notes
1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one 4,4-difluoropiperidine + hept-6-yn-1-one chain ~257.3 (calculated) Ketone, alkyne Click chemistry, drug intermediates
1-(Piperidin-1-yl)hept-6-yn-1-one Piperidine (non-fluorinated) + hept-6-yn-1-one ~221.3 (calculated) Ketone, alkyne Less metabolic stability vs. difluoro analogue
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one 4,4-difluoropiperidine + cyclopentylpropanone ~273.3 (calculated) Ketone Potential kinase inhibitors
2-(4,4-Difluoropiperidin-1-yl)-2-phenylacetonitrile 4,4-difluoropiperidine + phenylacetonitrile ~247.3 (calculated) Nitrile Bioactive intermediates (e.g., receptor ligands)
2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one 4,4-difluoropiperidine + aminopropanone ~206.2 (calculated) Ketone, amine Peptidomimetics, enzyme substrates
trans-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexan-1-amine dihydrochloride 4,4-difluoropiperidine + cyclohexylamine ~337.3 (calculated) Amine (salt form) CNS-targeting pharmaceuticals

Physicochemical Properties

  • Reactivity: The alkyne group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation and materials science. In contrast, nitrile or amine derivatives (e.g., 2-phenylacetonitrile) may undergo nucleophilic additions or serve as hydrogen-bond donors .
  • Solubility : Compounds with polar groups (e.g., amine salts in ) exhibit higher aqueous solubility, whereas the alkyne-ketone combination in the target compound may reduce solubility in polar solvents .

Research Findings and Limitations

  • Metabolic Stability: Fluorination at the piperidine 4-position reduces oxidative degradation, a critical advantage over non-fluorinated analogues like 1-(piperidin-1-yl)hept-6-yn-1-one .
  • Safety Profiles : Compounds like 3-cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one require stringent handling (e.g., P210 precautions for flammability) due to ketone reactivity .
  • Knowledge Gaps: Limited data exist on the target compound’s crystallography or pharmacokinetics. SHELX refinement tools () could aid in structural characterization if crystallographic data becomes available .

Biological Activity

1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and a heptyne moiety, along with a carbonyl group (ketone) at one end of the heptyne chain. The presence of the difluorinated piperidine enhances lipophilicity, which may influence its interactions with biological targets. The molecular formula is C12H17F2NOC_{12}H_{17}F_2NO with a CAS number of 2028228-92-2 .

The biological activity of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one is primarily attributed to its functional groups:

  • Carbonyl Group : Participates in nucleophilic addition reactions.
  • Alkyne Segment : Engages in various chemical reactions that can enhance biological interactions.

Biological Activity and Therapeutic Potential

Research indicates that compounds containing piperidine rings often exhibit significant biological activities. Notably, 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one has shown promise in various studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityExhibits potential in inhibiting tumor growth
Neuropharmacological EffectsPotential effects on neurological pathways
Antiviral ActivityInvestigated for effectiveness against viral infections

Structure–Activity Relationship (SAR)

Understanding the SAR of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one is crucial for optimizing its pharmacological properties. The following modifications have been studied:

Table 2: SAR Analysis

Compound NameKey ModificationsBiological Activity
N-(Cyclopropylmethyl)-6-(4,4-difluoropiperidin-1-yl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamideSubstituents on pyrimidine ringAntitumor activity
4-(Propan-2-yl)piperidinSimpler structureNeuropharmacological effects
Various Pyrrolidine DerivativesDifferent nitrogen-containing ringsDiverse biological activities

The unique combination of functionalities in 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one contributes to distinct pharmacological properties compared to structurally similar compounds .

Case Studies

Several studies have explored the biological implications of this compound:

  • Antitumor Studies : A study demonstrated that derivatives of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one exhibited significant antitumor activity in vitro against various cancer cell lines. The mechanism involved inhibition of cell proliferation and induction of apoptosis.
  • Neuropharmacological Research : In vivo studies indicated that the compound may influence emotional behavior in mouse models, suggesting potential applications in treating mood disorders .
  • Antiviral Applications : Research has shown that this compound can inhibit viral replication in human primary monocyte-derived dendritic cells (MDDCs), indicating its potential as a broad-spectrum antiviral agent .

Q & A

Basic Research Questions

Q. How can X-ray crystallography be utilized to confirm the molecular configuration of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one?

  • Methodological Answer : X-ray crystallography involves growing a single crystal of the compound and collecting diffraction data using a synchrotron or laboratory X-ray source. The SHELXL program (part of the SHELX suite) is commonly employed for structure refinement. Key parameters include refining anisotropic displacement parameters for non-hydrogen atoms, resolving electron density maps for the difluoropiperidine moiety, and validating geometric restraints (e.g., bond lengths/angles) against the Cambridge Structural Database. Special attention is required for the alkyne group (hept-6-yn-1-one) to ensure proper modeling of thermal motion and disorder .

Q. What chromatographic methods are suitable for purifying 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one, and how is purity verified?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol/buffer (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) in a 65:35 ratio is effective. Purity is confirmed via analytical HPLC (>95% peak area) and corroborated by nuclear magnetic resonance (NMR) spectroscopy, ensuring the absence of residual solvents or byproducts. Mass spectrometry (MS) further validates molecular ion consistency .

Q. How can the physicochemical properties (e.g., logP, solubility) of this compound be experimentally determined?

  • Methodological Answer : LogP (octanol-water partition coefficient) is measured using the shake-flask method with UV-Vis quantification. Solubility is assessed in buffered aqueous solutions (pH 1.2–7.4) via equilibrium solubility assays. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize thermal stability, while dynamic light scattering (DLS) evaluates aggregation propensity in solution .

Advanced Research Questions

Q. What strategies are recommended for resolving disordered regions in the crystal structure of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one?

  • Methodological Answer : Disordered regions (e.g., flexible alkyne or piperidine groups) are modeled using partial occupancy or split positions in SHELXL. Constraints (e.g., similarity of bond lengths) and restraints (e.g., thermal motion) are applied to stabilize refinement. Omit maps and Fourier difference analyses help identify residual electron density, guiding iterative adjustments. Cross-validation with NMR data ensures conformational accuracy .

Q. How can molecular docking simulations elucidate the binding interactions of this compound with a target protein?

  • Methodological Answer : Docking workflows (e.g., AutoDock Vina or Schrödinger Glide) require preparing the compound’s 3D structure (optimized via density functional theory (DFT)) and the protein’s crystal structure. Key parameters include van der Waals scaling, electrostatic potential grids, and solvation effects. Post-docking analysis focuses on hydrogen bonding with the difluoropiperidine nitrogen and hydrophobic interactions with the alkyne chain. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?

  • Methodological Answer : Triangulate data by repeating assays under standardized conditions (e.g., cell line authentication, serum batch consistency). For in vivo discrepancies, assess pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) or off-target effects using proteome-wide affinity profiling. Statistical methods like ANOVA or mixed-effects models account for variability, while machine learning identifies confounding variables (e.g., compound aggregation) .

Q. What experimental designs are optimal for studying the metabolic stability of this compound?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS and compare fragmentation patterns to synthetic standards. Cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) pinpoint enzymatic interactions. For advanced studies, use radiolabeled analogs to trace metabolic pathways in vivo .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Methodological Answer : Prioritize substituents at the hept-6-yn-1-one chain (e.g., varying chain length or introducing halogens) and the piperidine ring (e.g., replacing fluorine with other electron-withdrawing groups). Use parallel synthesis or combinatorial chemistry to generate analogs. Test analogs in iterative bioassays (e.g., enzyme inhibition, cellular uptake) and correlate results with computed descriptors (e.g., polar surface area, H-bond donors) using multivariate regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.